molecular formula C8H16ClNO B2726702 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride CAS No. 91324-28-6

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride

Cat. No.: B2726702
CAS No.: 91324-28-6
M. Wt: 177.67
InChI Key: CBRDPLJLZOUYTL-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in chemical research and has various applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-methylpiperidine with ethanone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through various techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products:

    Oxidation: Produces corresponding oxides.

    Reduction: Produces secondary amines.

    Substitution: Produces substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(1-Methylpiperidin-3-yl)ethan-1-one: The non-hydrochloride form of the compound.

    1-(1-Methylpiperidin-4-yl)ethan-1-one: A structural isomer with a different position of the substituent.

    1-(1-Ethylpiperidin-3-yl)ethan-1-one: A similar compound with an ethyl group instead of a methyl group.

Uniqueness: 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

1-(1-methylpiperidin-3-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7(10)8-4-3-5-9(2)6-8;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRDPLJLZOUYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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